molecular formula C7H9N3O2 B11916752 4-Methoxy-6-methylpyrimidine-2-carboxamide

4-Methoxy-6-methylpyrimidine-2-carboxamide

Cat. No.: B11916752
M. Wt: 167.17 g/mol
InChI Key: NUIOELDVWVKCKX-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyrimidine-2-carboxamide is a chemical compound with the CAS Registry Number 98548-05-1 . Its molecular formula is C7H9N3O2, corresponding to a molecular weight of 167.17 g/mol . The compound is a pyrimidine derivative, a class of heterocyclic aromatic compounds that are of significant interest in medicinal and agrochemical research due to their wide range of biological activities. Pyrimidine scaffolds are commonly found in pharmaceuticals and are frequently investigated for their potential as kinase inhibitors, antibacterial agents, and herbicides. The specific molecular structure of this compound, featuring a carboxamide group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring, makes it a valuable building block (synthon) in organic synthesis and drug discovery efforts . Researchers utilize this compound for the exploration and development of new active substances. It is supplied with a documented purity level and must be handled by qualified laboratory personnel. Appropriate safety data should be consulted prior to use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. For proper handling and storage, it is recommended to keep the material sealed in a dry environment, ideally at temperatures between 2-8°C . The SMILES notation for this molecule is O=C(C1=NC(C)=CC(OC)=N1)N .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-methoxy-6-methylpyrimidine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(12-2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)

InChI Key

NUIOELDVWVKCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N)OC

Origin of Product

United States

The Enduring Significance of Pyrimidine Scaffolds in Chemical Biology and Medicinal Chemistry

The pyrimidine (B1678525) ring system is a cornerstone of modern medicinal chemistry and chemical biology, largely owing to its fundamental role in the building blocks of life. nih.gov As a key component of the nucleobases cytosine, thymine, and uracil, which form the informational core of DNA and RNA, the pyrimidine scaffold is inherently recognized by biological systems. nih.gov This "privileged scaffold" status means that pyrimidine-containing molecules are predisposed to interact with a wide array of biological targets, including enzymes and receptors. nih.gov

Medicinal chemists have successfully leveraged this inherent bio-compatibility to develop a multitude of therapeutic agents. nih.govjst.go.jp The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, which can fine-tune the molecule's pharmacological properties. nih.gov This has led to the development of a diverse range of drugs, including:

Anticancer agents like 5-fluorouracil. acs.org

Antiviral drugs such as zidovudine (B1683550) (an anti-HIV agent). nih.gov

Antibacterial medications like trimethoprim. nih.gov

Antihypertensive drugs such as minoxidil. nih.gov

The continued exploration of novel pyrimidine derivatives is a major focus of academic and industrial research, aiming to discover compounds with improved efficacy, selectivity, and novel mechanisms of action. jst.go.jpacs.org

The Carboxamide Functional Group: a Key Player in Drug Design

The carboxamide functional group (-C(=O)NHR) is one of the most prevalent functionalities found in approved drugs. mdpi.com Its importance in drug design and molecular recognition stems from its unique electronic and structural properties. The carboxamide group is a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), enabling it to form strong and specific interactions with biological targets like proteins and nucleic acids. nih.gov

The Scientific Rationale for Investigating 4 Methoxy 6 Methylpyrimidine 2 Carboxamide and Its Analogs

Established Synthetic Pathways to Substituted Pyrimidines and Pyrimidine Carboxamides

The traditional synthesis of substituted pyrimidines like this compound relies on a stepwise approach, building the heterocyclic core first and then introducing the required functional groups.

Synthesis of the 4-Methoxy-6-methylpyrimidine (B1600504) Core

The construction of the 4-methoxy-6-methylpyrimidine core typically begins with the formation of a dihydroxypyrimidine intermediate. A common and established method is the condensation reaction between a β-dicarbonyl compound or its equivalent and an amidine. For the target scaffold, this involves the reaction of dimethyl malonate with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860). This reaction yields 4,6-dihydroxy-2-methylpyrimidine (B75791). google.com

The subsequent introduction of the methoxy group requires the conversion of the hydroxyl groups into better leaving groups, typically through chlorination. The 4,6-dihydroxy-2-methylpyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) to yield 4,6-dichloro-2-methylpyrimidine. google.com Finally, a nucleophilic substitution reaction with sodium methoxide replaces one of the chlorine atoms with a methoxy group. The regioselectivity of this step is critical for obtaining the desired 4-methoxy-6-chloro-2-methylpyrimidine, which can then be dehalogenated to afford the 4-methoxy-6-methylpyrimidine core. A related patent describes the preparation of 5-methoxy-4,6-dichloropyrimidine from the corresponding dihydroxy pyrimidine sodium salt using phosphorus trichloride. google.com

A general representation of this synthetic pathway is outlined below:

Table 1: General Pathway for 4-Methoxy-6-methylpyrimidine Synthesis
Step Reactants Reagents Product
1 Dimethyl malonate, Acetamidine hydrochloride Sodium methoxide 4,6-dihydroxy-2-methylpyrimidine
2 4,6-dihydroxy-2-methylpyrimidine POCl₃ or PCl₃ 4,6-dichloro-2-methylpyrimidine
3 4,6-dichloro-2-methylpyrimidine Sodium methoxide 4-chloro-6-methoxy-2-methylpyrimidine

Strategies for Introducing the Carboxamide Moiety at the Pyrimidine-2 Position

Once the pyrimidine core is established, the carboxamide group must be introduced at the C-2 position. A common and direct method involves the hydrolysis of a nitrile precursor. The synthesis can be designed to incorporate a cyano group at the C-2 position, for instance by starting with cyanoguanidine in the initial cyclization. The resulting 2-cyanopyrimidine (B83486) can then be hydrolyzed under controlled basic conditions, such as using a sodium hydroxide (B78521) solution, to yield the corresponding pyrimidine-2-carboxamide. nih.gov

Alternatively, the carboxamide can be constructed from a 2-aminopyrimidine (B69317) precursor. Research has shown that pyrimidine derivatives with a primary amine at the 2-position can be acylated to form various amides. nih.gov This approach offers a versatile platform for creating a library of different carboxamides by using various acylating agents. The synthesis of pyrimidine acrylamides, for example, has been achieved through an N-acylation reaction between a 2-aminopyrimidine derivative and different carboxylic acids using a coupling agent like BOP reagent. nih.gov

Development of Novel and Efficient Synthetic Approaches

To overcome the limitations of traditional multi-step syntheses, significant research has focused on developing more efficient methods, such as one-pot multicomponent reactions and the use of modern energy sources like microwaves.

One-Pot and Multicomponent Reactions for Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.com The Biginelli reaction, a classic example, involves the three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tandfonline.com This fundamental reaction has been adapted and expanded upon to create a wide array of pyrimidine derivatives.

Modern MCRs often employ catalysts to enhance efficiency and regioselectivity. For instance, a novel iridium-catalyzed multicomponent synthesis allows for the assembly of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org Other efficient one-pot, three-component syntheses have been developed using catalysts like bismuth triflate for the preparation of pyrido[2,3-d]pyrimidines. scirp.org These methods offer significant advantages by simplifying procedures and allowing for the rapid generation of diverse pyrimidine libraries. mdpi.comrsc.orgtandfonline.comnih.gov

Microwave-Assisted and Catalytic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. orientjchem.orgresearchgate.net The synthesis of oxo- and thioxopyrimidines via the Biginelli reaction, for example, has been shown to be highly efficient under microwave irradiation. tandfonline.com This technology is particularly beneficial for reactions that require harsh conditions under conventional heating, allowing for milder and more controlled transformations. acs.org

Catalysis is another cornerstone of modern pyrimidine synthesis. A wide range of catalysts have been employed to facilitate the construction of the pyrimidine ring. These include:

Iridium Pincer Complexes: Used for the sustainable multicomponent synthesis of pyrimidines from alcohols and amidines. bohrium.comacs.org

Copper Catalysts: Employed in the cyclization of ketones with nitriles to form diverse pyrimidines. organic-chemistry.org

Nickel Complexes: Utilized in the dehydrogenative multicomponent coupling of alcohols and amidines. mdpi.com

β-Cyclodextrin: A non-toxic and recyclable catalyst used for pyrimidine synthesis in aqueous media. mdpi.com

These catalytic methods not only improve the efficiency and environmental footprint of the synthesis but also expand the scope of accessible pyrimidine structures. rsc.org

Functionalization and Structural Diversification of the this compound Scaffold

The structural diversification of the this compound scaffold is essential for exploring its structure-activity relationships (SAR) in various applications, including drug discovery. nih.gov This can be achieved by modifying the substituents at different positions of the pyrimidine ring.

One strategy involves the functionalization of a pre-existing core. For example, starting with a 2-aminopyrimidine core, a variety of amides can be synthesized to explore the impact of the carboxamide side chain on biological activity. nih.gov This approach has been used to identify potent bone anabolic agents by optimizing the lipophilicity and structure of the amide group. nih.gov

Another innovative approach is "scaffold hopping," where the core heterocyclic structure is replaced with a related one to explore new chemical space. nih.gov This has been demonstrated by replacing a 2-aminoimidazole with a 2-aminopyrimidine to generate new anti-biofilm agents. nih.gov Furthermore, a "deconstruction-reconstruction" strategy has been developed where a pyrimidine ring is cleaved and then re-formed into a different heterocycle, enabling significant structural diversification. nih.gov

Modifications can also be made directly to the pyrimidine ring. For example, the electronic properties of substituents on a pyrimidine-based scaffold, such as Pazopanib, have been shown to be crucial for its kinase inhibitory activity, highlighting the importance of targeted functionalization. wikipedia.org

The following table summarizes various strategies for diversification:

Table 2: Strategies for Structural Diversification
Strategy Description Example Application
Side-chain Modification Altering the amide group attached to the C-2 position. Synthesis of a library of pyrimidine carboxamides to optimize for osteoanabolic efficacy. nih.gov
Scaffold Hopping Replacing the pyrimidine core with another heterocycle. Generating new aryl 2-AP analogs with anti-biofilm activity. nih.gov
Ring Transformation Deconstructing the pyrimidine ring and reconstructing it into a different heterocycle. Creating diverse nitrogen heteroaromatics from a common pyrimidine precursor. nih.gov

| Ring Substitution | Introducing or modifying substituents on the pyrimidine ring itself. | Modulating the kinase inhibitory activity of VEGFR-2 inhibitors. wikipedia.org |

These advanced synthetic and derivatization strategies provide a robust toolbox for chemists to not only synthesize this compound efficiently but also to generate a wide array of analogues for further scientific investigation.

Chemical Modifications at the Carboxamide Nitrogen Atom

The carboxamide functional group is a key site for molecular modification, offering a straightforward handle to introduce a wide array of substituents. These modifications can significantly alter a compound's properties, such as solubility, hydrogen bonding capacity, and steric profile.

A primary method for achieving this derivatization involves the amidation of a pyrimidine-2-carboxylic acid precursor. This reaction typically involves activating the carboxylic acid and then reacting it with a primary or secondary amine. Common coupling agents used for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) often used with a catalyst like dimethylaminopyridine (DMAP). jocpr.com This approach provides a versatile route to a library of N-substituted pyrimidine-2-carboxamides.

Alternatively, palladium-catalyzed aminocarbonylation reactions offer a direct method to synthesize N-substituted carboxamides from halo-pyrimidines. For instance, 5-iodo-2'-deoxycytidine (B1674142) has been successfully converted into various 5-(N-substituted-carboxamide) derivatives by reacting it with a primary amine and carbon monoxide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). researchgate.net This methodology highlights a powerful tool for introducing diversity at the amide nitrogen.

Research into vanin-1 inhibitors led to the successful synthesis of pyrimidine carboxamides derived from various cyclic secondary amines. nih.gov This strategy was employed to replace a less desirable ketone moiety, resulting in compounds with improved profiles. nih.gov The guidance from co-crystal structures proved invaluable in optimizing these modifications. nih.gov This demonstrates the importance of structure-guided design in selecting appropriate amines for derivatization at the carboxamide nitrogen.

The table below illustrates potential modifications at the carboxamide nitrogen based on established synthetic strategies for related heterocyclic carboxamides.

Table 1: Examples of N-Substituent Modifications for Pyrimidine-2-Carboxamides

Entry Amine Reagent Resulting N-Substituent Rationale / Related Application
1 Benzylamine -NH-CH₂-Ph Introduction of an aromatic group, explored in modified nucleosides. researchgate.net
2 Pyrrolidine (B122466) N-pyrrolidinyl Replacement of a ketone with a cyclic amine-derived amide in inhibitor design. nih.govwikipedia.org
3 Piperazine N-piperazinyl Used to improve hydrogen bonding interactions in kinase inhibitors. wikipedia.org

Exploration of Substituent Variations on the Pyrimidine Ring

Modifying the substituents directly attached to the pyrimidine ring is a critical strategy for exploring structure-activity relationships. Variations in alkyl, halogen, methoxy, or amino groups can profoundly influence the electronic nature, lipophilicity, and steric bulk of the molecule.

The synthesis of the core pyrimidine structure often begins with simpler precursors. For example, 2-amino-4-hydroxy-6-methyl pyrimidine is a common starting material that can be synthesized and subsequently modified. impactfactor.org Similarly, the synthesis of 4,6-dihydroxy-2-methoxypyrimidine has been established, providing a route to precursors where the groups at positions 4 and 6 can be further functionalized. researchgate.net The parent compound, pyrimidine-2-carboxamide, can be obtained from the hydrolysis of 2-cyanopyrimidine. nih.gov

Structure-activity relationship studies on xanthine (B1682287) oxidase inhibitors revealed that the presence and nature of substituents on the pyrimidine ring are crucial for activity. nih.gov Specifically, it was found that introducing a methyl group at the 4-position of a 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffold could be detrimental to the inhibitory potency. nih.gov This highlights the sensitivity of molecular interactions to even small alkyl group modifications on the pyrimidine ring.

In other studies, a variety of substituted aromatic aldehydes and anilines have been used to construct complex pyrimidine derivatives. researchgate.net These syntheses have led to compounds with diverse substitution patterns, including diphenyl substitutions bearing fluoro, chloro, bromo, nitro, hydroxyl, and methoxy groups, which were evaluated for various biological activities. researchgate.net Furthermore, the introduction of groups like a 3,4,5-trimethoxyphenyl moiety has been explored in the context of multitarget cholinesterase inhibitors, demonstrating the wide range of possible substitutions. nih.gov

The following table summarizes various substituent modifications that can be applied to the pyrimidine ring, based on findings from related compound series.

Table 2: Examples of Substituent Variations on the Pyrimidine Ring

Position on Ring Substituent Type Example Substituent Relevant Finding / Context
4 or 6 Alkyl Methyl (-CH₃) The presence of a methyl group at position 4 was found to potentially decrease potency in a series of xanthine oxidase inhibitors. nih.gov
4 or 6 Alkoxy Methoxy (-OCH₃) Methoxy groups are common substituents, as seen in the synthesis of 4,6-dihydroxy-2-methoxypyrimidine. researchgate.net A 3-methoxy group on an attached phenyl ring resulted in a blue shift in fluorescence. mdpi.com
4 or 6 Halogen Chloro (-Cl), Fluoro (-F) Halogenated phenyl groups have been incorporated into pyrimidine structures to create diverse chemical libraries. researchgate.net
4 or 6 Amino (-NH₂) Primary Amino 2-Amino-4-hydroxy-6-methyl pyrimidine serves as a versatile precursor for further synthesis. impactfactor.org

Solid-State Structural Analysis via Crystallography

Crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state, offering insights into molecular geometry, conformation, and intermolecular interactions. For pyrimidine derivatives, single-crystal X-ray diffraction is a powerful tool to elucidate these features.

Single-Crystal X-ray Diffraction Studies of Pyrimidinium Salts and Analogs

For instance, the salts of 2-amino-4-methoxy-6-methylpyrimidine (B1269087) with methylsulfamic acid and 4-hydroxybenzoic acid have been synthesized and characterized by single-crystal X-ray diffraction. iucr.org In these structures, a proton is transferred from the acid to one of the nitrogen atoms in the pyrimidine ring. iucr.org This protonation is a key feature in the formation of these crystalline salts. iucr.org

Similarly, the crystal structure of pyrimidine-2-carboxamide, which shares the same core as the target molecule but lacks the methoxy and methyl substituents, reveals that the amide group is twisted with respect to the pyrimidine ring. nih.gov This twist, with a dihedral angle of approximately 24.9°, is a notable conformational feature. nih.gov

The crystallographic data for salts of the closely related 2-amino-4-methoxy-6-methylpyrimidine provide valuable reference points for understanding the potential crystal packing of this compound derivatives.

Table 1: Crystallographic Data for 2-Amino-4-methoxy-6-methylpyrimidinium Salts

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
2-amino-4-methoxy-6-methylpyrimidinium N-methylsulfamateC6H10N3O+·CH4NO3S−MonoclinicP21/ca = 8.8829(2) Å, b = 15.1248(3) Å, c = 10.4933(3) Å, β = 98.392(1)°
2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoateC6H10N3O+·C7H5O3−MonoclinicP21/na = 8.8829 (2) Å, b = 15.1248 (3) Å, c = 10.4933 (3) Å, β = 98.392 (1)°

Data sourced from a study on 2-amino-4-methoxy-6-methylpyrimidinium salts. iucr.orgiucr.org

Analysis of Supramolecular Interactions: Hydrogen Bonding Networks and π-Stacking Architectures

The crystal structures of pyrimidine derivatives are often stabilized by a network of non-covalent interactions, including hydrogen bonds and π-stacking. In the salts of 2-amino-4-methoxy-6-methylpyrimidine, the protonated ring nitrogen and the amino group act as hydrogen-bond donors, while the sulfonate or carboxylate oxygen atoms of the co-formers act as acceptors. iucr.org This typically results in the formation of robust eight-membered R22(8) ring motifs, a common feature in the supramolecular assembly of such systems. iucr.org

In the crystal structure of unsubstituted pyrimidine-2-carboxamide, intermolecular N—H⋯O hydrogen bonds are observed. nih.gov These interactions link adjacent molecules, forming features like centrosymmetric pairs and helical chains. nih.gov

π–π stacking interactions are also a significant stabilizing force in the crystal packing of these aromatic compounds. In pyrimidine-2-carboxamide, partially overlapped pyrimidine rings exhibit π–π stacking with a face-to-face separation of approximately 3.439 Å. nih.gov Similarly, in salts of 2,4,6-triaminopyrimidinium, aromatic π–π stacking interactions are observed. mdpi.com The study of substituted pyridine (B92270) carboxamides also highlights the importance of π-stacking, with interplanar separations between pyridine rings around 3.4 to 3.5 Å. nih.gov

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of pyrimidine derivatives exhibit characteristic absorption bands corresponding to the various functional groups present. For a molecule like this compound, one would expect to observe vibrations associated with the pyrimidine ring, the carboxamide group, the methoxy group, and the methyl group.

In studies of related pyrimidine derivatives, characteristic vibrational frequencies have been identified. For instance, in 2-amino-4,6-diphenylnicotinonitriles, N-H stretching vibrations of the amino group are observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com The C=O stretching vibration of an amide group in 4,5,6-trichloropyrimidine-2-carboxamide is found at 1686 cm⁻¹. chemicalbook.com In a series of 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, the C=O stretch is reported between 1620-1699 cm⁻¹, and the aromatic C=N stretch is in the range of 1525-1575 cm⁻¹.

Table 2: Characteristic FTIR Frequencies for Related Pyrimidine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound
Amide N-HStretching3412 - 34872-Amino-4,6-diphenylnicotinonitriles mdpi.com
Amide C=OStretching16864,5,6-Trichloropyrimidine-2-carboxamide chemicalbook.com
Amide C=OStretching1620 - 16992-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides
Aromatic C=NStretching1525 - 15752-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides
Aromatic C-HStretching2920 - 29782-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrations of non-polar bonds and symmetric stretching modes of the pyrimidine ring. The Raman spectrum of 2-amino-4,6-dimethylpyrimidine (B23340) has been studied, and the fundamental modes of vibration have been assigned. ijera.com The spectrum was recorded in the Stokes region (4000-100 cm⁻¹) using a Nd:YAG laser for excitation. ijera.com Such studies, often coupled with computational methods, allow for a detailed assignment of the vibrational modes. ijera.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, one would expect distinct signals in the ¹H NMR spectrum corresponding to the protons of the methyl group, the methoxy group, the pyrimidine ring, and the amide NH₂ group. In related 2-amino-4,6-diphenylnicotinonitriles, the -NH₂ protons appear as a broad singlet between 5.30–5.38 ppm, and the pyrimidine ring proton gives a singlet around 7.09–7.25 ppm. mdpi.com In a series of 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, aromatic protons are observed between 6.5 and 9.16 ppm.

The ¹³C NMR spectrum would show signals for the carbon atoms of the methyl, methoxy, and carboxamide groups, as well as the carbons of the pyrimidine ring. For 4,5,6-trichloropyrimidine-2-carboxamide, four quaternary carbon resonances were observed at 161.9, 160.6, 155.8, and 131.1 ppm. chemicalbook.com In 2-amino-4,6-diphenylnicotinonitriles, the methoxy carbon appears around 55.44 ppm. mdpi.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogs

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Reference Compound(s)
Amide (-CONH₂)~5.3 - 8.0 (broad)~160 - 1652-Amino-4,6-diphenylnicotinonitriles mdpi.com, 4,5,6-Trichloropyrimidine-2-carboxamide chemicalbook.com
Pyrimidine Ring-H~6.5 - 7.3~110 - 1602-Amino-4,6-diphenylnicotinonitriles mdpi.com
Methoxy (-OCH₃)~3.8 - 4.0~552-Amino-4,6-diphenylnicotinonitriles mdpi.com
Methyl (-CH₃)~2.4 - 2.6~20 - 25General knowledge of substituted pyrimidines

Note: These are estimated ranges based on data from analogous compounds and may vary for the specific target molecule.

Spectroscopic Data for this compound Not Found in Public Domain

A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental data for the ¹H NMR, ¹³C NMR, and UV-Vis spectroscopic characterization of the compound this compound.

Despite extensive searches for the synthesis and spectral analysis of this specific molecule, no research articles, academic papers, or database entries containing its ¹H NMR, ¹³C NMR, or UV-Vis spectra could be located. While information exists for structurally similar compounds and general principles of these spectroscopic techniques are well-documented, the explicit data required to fulfill the requested article outline for this compound is not present in the accessible public domain.

Therefore, the sections on advanced structural elucidation and spectroscopic characterization, including detailed analyses and data tables for ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, cannot be generated as requested due to the absence of the necessary primary data.

Computational and Theoretical Investigations of 4 Methoxy 6 Methylpyrimidine 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govjocpr.com It is widely employed to determine optimized geometries, vibrational frequencies, and various electronic properties. chemrxiv.org For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets like 6-311++G(d,p), have proven to yield results in good agreement with experimental data. researchgate.netiosrjournals.org

The first step in theoretical analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, which corresponds to the lowest energy state on the potential energy surface. mdpi.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a global energy minimum is reached. iosrjournals.org

Table 1: Selected Optimized Geometric Parameters for 4-Methoxy-6-methylpyrimidine-2-carboxamide (Theoretical) This table presents theoretically derived data based on DFT calculations for analogous structures.

ParameterBond/AngleCalculated Value
Bond Lengths C4-O(methoxy)~1.36 Å
C2-C(carboxamide)~1.50 Å
C=O(carboxamide)~1.24 Å
C-N(carboxamide)~1.35 Å
Bond Angles C5-C6-C(methyl)~121.5°
N1-C2-N3~116.0°
C2-C(carboxamide)-O~122.0°
Dihedral Angles C5-C4-O-C(methyl)~179.5°
N1-C2-C(carboxamide)-N~5.0°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scienceopen.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmalayajournal.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the methoxy (B1213986) group, while the LUMO is likely distributed over the pyrimidine ring and the electron-withdrawing carboxamide group. researchgate.netmalayajournal.org This distribution facilitates intramolecular charge transfer (ICT) from the donor parts of the molecule to the acceptor parts upon electronic excitation. researchgate.netacs.org Analysis of these orbitals helps in predicting how the molecule will interact with other species. materialsciencejournal.org

Table 2: Calculated Electronic Properties of this compound (Theoretical) This table presents theoretically derived data based on DFT/TD-DFT calculations for analogous structures.

PropertySymbolCalculated Value
HOMO EnergyEHOMO~ -6.5 eV
LUMO EnergyELUMO~ -1.8 eV
Energy GapΔE~ 4.7 eV
Ionization PotentialIP~ 6.5 eV
Electron AffinityEA~ 1.8 eV
Electronegativityχ~ 4.15 eV
Chemical Hardnessη~ 2.35 eV

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. wolfram.comuni-muenchen.de It maps the electrostatic potential onto the constant electron density surface, illustrating the charge distribution from a topographical perspective. researchgate.net Different colors denote varying potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue represents regions of most positive potential (electron-deficient, prone to nucleophilic attack). scienceopen.com Green areas signify neutral potential.

For this compound, the MEP surface would show significant negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, identifying these as the primary sites for hydrogen bonding and electrophilic interactions. malayajournal.org Conversely, the hydrogen atoms of the amino group in the carboxamide moiety would exhibit positive potential (blue), marking them as sites for nucleophilic interactions.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To explore the potential of this compound as a therapeutic agent, computational methods like molecular docking and molecular dynamics (MD) are used to simulate its interaction with specific biological targets, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. Similar pyrimidine scaffolds have shown affinity for targets like the A₁ adenosine (B11128) receptor (A₁AR). nih.gov

A docking simulation of this compound into the A₁AR binding pocket would predict its binding mode and affinity. The results would likely show the pyrimidine core forming key interactions with amino acid residues in the active site. The carboxamide and methoxy groups would be crucial for establishing a network of hydrogen bonds and hydrophobic interactions, anchoring the ligand within the pocket. The calculated binding affinity score provides a quantitative estimate of how strongly the compound binds to its target.

Following a docking simulation, a ligand-receptor interaction fingerprint is generated to provide a detailed, two-dimensional summary of all significant non-covalent interactions between the ligand and the protein. nih.gov This fingerprint itemizes specific contacts, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges, and identifies the amino acid residues involved. nih.govnih.gov

For this compound docked into A₁AR, the interaction fingerprint would likely highlight several key contacts. The carboxamide group is a prime candidate for forming hydrogen bonds with polar residues. The methyl and methoxy groups could engage in hydrophobic interactions, while the aromatic pyrimidine ring might participate in π-π stacking with aromatic residues like phenylalanine or tyrosine. These detailed fingerprints are invaluable for understanding the structural basis of molecular recognition and for guiding the rational design of more potent and selective analogs. nih.gov

Table 3: Predicted Ligand-Receptor Interactions for this compound with A₁AR (Theoretical) This table presents a hypothetical interaction profile based on docking studies of similar compounds.

Interacting Residue (A₁AR)Interaction TypeLigand Moiety Involved
Threonine (Thr)Hydrogen BondCarboxamide Oxygen
Asparagine (Asn)Hydrogen BondCarboxamide NH₂
Leucine (Leu)Hydrophobic InteractionMethyl Group
Phenylalanine (Phe)π-π StackingPyrimidine Ring
Isoleucine (Ile)Hydrophobic InteractionMethoxy Group

Quantum Chemical Parameters and Reactivity Descriptors

No studies detailing the quantum chemical parameters and reactivity descriptors for this compound were found.

Calculation of First-Order Hyperpolarizability (β₀) for Non-Linear Optical Properties

Information regarding the calculation of the first-order hyperpolarizability (β₀) and the non-linear optical properties of this compound is not available in the surveyed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stabilizing Interactions

There were no findings of Natural Bond Orbital (NBO) analysis performed on this compound to investigate intramolecular stabilizing interactions.

Computational Mechanistic Studies of Ligand Transformations and Reaction Pathways

No computational studies on the mechanistic pathways of ligand transformations involving this compound could be located.

Structure Activity Relationship Sar Studies of 4 Methoxy 6 Methylpyrimidine 2 Carboxamide Analogs

Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring can significantly alter the pharmacological profile of a compound. mdpi.comnih.gov Strategic modifications of the pyrimidine ring can lead to derivatives with enhanced selectivity and affinity for biological targets. nih.gov

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry that can influence a molecule's lipophilicity, electronic properties, and metabolic stability. In pyrimidine derivatives, a methoxy group can enhance biological activity. For instance, the presence of methoxy and morpholine (B109124) groups in certain pyrido[2,3-d]pyrimidines was found to be necessary for their activity. nih.gov The position of the methoxy group is also critical; studies on pyrimidine–sulfonamide hybrids have shown that methoxy groups at specific positions on an attached phenyl ring were favorable for anticancer activity. nih.gov In some cases, the methoxy group's electron-donating nature can increase the electron density of the pyrimidine ring, potentially influencing its interaction with biological targets.

The position and stereochemistry of a methyl group can have a profound impact on the biological activity of a molecule. Introducing a methyl group can enhance potency. For example, in the development of the Bcr-Abl tyrosine kinase inhibitor imatinib, the addition of a methyl substituent ortho to the pyrimidinyl-amino group significantly increased its potency. wikipedia.org However, the position is crucial, as demonstrated in pyrimidine-4-carboxamide (B1289416) inhibitors where both electron-donating (like methyl) and electron-withdrawing substituents at the para position of a phenyl ring reduced activity. nih.gov

Effects of Modifications to the Carboxamide Moiety

The carboxamide group is a versatile functional group that can participate in hydrogen bonding and can be modified to fine-tune a compound's properties.

Modifying the nitrogen atom of the carboxamide group (N-substitution) can significantly affect biological activity. In a series of pyrimidine-4-carboxamides, methylation of the amide nitrogen resulted in a complete loss of potency, suggesting that the unsubstituted amide may be involved in a crucial hydrogen bond with the target enzyme. nih.gov In another study on N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives, the nature of the substituent on the amide nitrogen was shown to influence the biological response. The size and nature of the N-alkyl substituents can also be important, with studies on pyrimidine-4-carboxamides showing that while larger groups than methyl are tolerated, there is an optimal chain length for inhibitory activity. nih.gov

Compound SeriesModificationEffect on Biological ActivityReference
Pyrimidine-4-carboxamidesMethylation of amide nitrogenComplete loss of potency nih.gov
Pyrimidine-4-carboxamidesVarying N-alkyl chain lengthOptimal activity with a propyl chain nih.gov
1,2,3,4-Tetrahydropyrimidines-5-carboxamidesN-substitutionInfluences biological response

Common bioisosteric replacements for the amide group include heterocyclic rings such as triazoles, oxadiazoles, and imidazoles. drughunter.com These rings can mimic the hydrogen bonding properties of the amide while potentially improving pharmacokinetic properties. drughunter.com For example, replacing an amide with a 1,2,4-triazole (B32235) ring has been shown to create a metabolically stable analog. drughunter.com Another strategy involves replacing the carboxamide with other functional groups like a sulfonamide, which can sometimes lead to increased efficacy. tandfonline.comzu.ac.ae However, the success of such replacements is highly dependent on the specific molecular context. drughunter.com In one study of pyrimidine-4-carboxamide analogs, replacing the amide with an imidazole (B134444) bioisostere resulted in a significant decrease in potency. nih.gov

Original Functional GroupBioisosteric ReplacementPotential AdvantagesObserved Outcome in a Pyrimidine SeriesReference
CarboxamideHeterocyclic Rings (e.g., Triazole, Oxadiazole)Mimic H-bonding, enhance metabolic stability- drughunter.com
CarboxamideSulfonamideCan increase efficacy- tandfonline.comzu.ac.ae
CarboxamideImidazole-Substantial decrease in potency nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be valuable tools in drug design for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity. nih.gov

For pyrimidine derivatives, QSAR studies have been employed to understand the relationship between their structural properties and their activity as, for example, inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These models use various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with biological activity, a predictive model can be built. For instance, a QSAR study on pyrimidine derivatives might reveal that specific electronic properties at certain positions of the pyrimidine ring are crucial for high inhibitory activity. Such information can then guide the design of new, more potent analogs.

Conformational Dynamics and Their Correlation with Observed Activities

The three-dimensional conformation of a molecule is critical to its interaction with biological targets. For analogs of 4-Methoxy-6-methylpyrimidine-2-carboxamide, the rotational freedom around key single bonds dictates the spatial arrangement of substituents, which in turn influences binding affinity and biological activity. The primary sources of conformational flexibility in this scaffold are the rotation of the carboxamide group relative to the pyrimidine ring and the rotation of the methoxy group.

Rotational Barrier of the Amide Bond

The bond between the pyrimidine ring and the carboxamide group (C2-C=O) possesses a partial double-bond character due to resonance. This restricts free rotation and can lead to the existence of distinct conformers, often referred to as rotamers. The energy barrier for this rotation is a key determinant of the conformational dynamics. Studies on structurally related 6-amino-5-carboxamidouracils using dynamic NMR spectroscopy and Density Functional Theory (DFT) calculations have determined the rotational barrier around the analogous amide bond to be approximately 20.0 kcal·mol−1 in a DMSO solution. mdpi.com This significant energy barrier suggests that, at physiological temperatures, the interconversion between conformers is slow on the NMR timescale, leading to the potential for distinct biological activities for each conformer. mdpi.com

In such amide-containing compounds, two primary planar conformers can exist: s-trans and s-cis. The s-trans conformer, where the carbonyl oxygen is oriented away from the bulk of the pyrimidine ring, is often thermodynamically more stable. mdpi.com DFT calculations on related amidouracils indicated that the s-trans conformer is more stable by approximately 1 kcal/mol, corresponding to a population ratio of about 84:16 in favor of the s-trans form at room temperature. mdpi.com The orientation of the amide N-H bond is crucial, as it may act as a hydrogen bond donor, and its spatial position is dictated by the conformation. Methylation of this amide nitrogen has been shown to result in a complete loss of potency in some pyrimidine carboxamide series, suggesting either that the N-H group is essential for hydrogen bonding with a target receptor or that the addition of a methyl group introduces a steric clash. acs.orgnih.gov

Impact of Conformational Restriction on Activity

Structure-activity relationship (SAR) studies on related pyrimidine-4-carboxamides have demonstrated a clear link between conformational flexibility and inhibitory potency. acs.orgnih.gov In one such study, replacing a flexible N-methylphenethylamine group at the 2-position of the pyrimidine ring with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory activity against the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.orgnih.gov This principle, known as conformational restriction, reduces the entropic penalty upon binding to a target, as the molecule has fewer low-energy conformations to sample in solution. By pre-organizing the molecule in a bioactive conformation, binding affinity can be significantly enhanced.

The following table illustrates the effect of reducing the number of rotatable bonds on the biological activity of a series of pyrimidine carboxamide analogs.

CompoundR2 SubstituentNumber of Rotatable BondspIC50Relative Activity Improvement
AN-methylphenethylamine46.15Baseline
B(R/S)-3-phenylpiperidine26.62~3-fold
C(R/S)-2-benzylpyrrolidine36.60~3-fold

Data adapted from SAR studies on pyrimidine-4-carboxamides. acs.orgnih.govmdpi.com The number of rotatable bonds refers to the substituent. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

As shown in the table, constraining the flexible phenethylamine (B48288) side chain into cyclic structures like piperidine (B6355638) (Compound B) or pyrrolidine (B122466) (Compound C) reduces the number of rotatable bonds and leads to a notable increase in potency. acs.orgnih.gov This suggests that the cyclic structures lock the phenyl group into a conformation that is more favorable for binding to the enzyme's active site. These findings underscore that for the this compound scaffold, modifications that restrict conformational freedom, particularly at positions allowing for flexible side chains, are a viable strategy for enhancing biological activity.

Interactions and Complexation Chemistry of 4 Methoxy 6 Methylpyrimidine 2 Carboxamide Derivatives

Characterization of Proton Transfer (PT) Complexes with Acidic Species

Proton transfer (PT) reactions are fundamental processes in chemistry and biology. The ability of pyrimidine (B1678525) derivatives to accept protons at their nitrogen atoms makes them suitable candidates for forming PT complexes with acidic compounds. These interactions can be investigated through various spectroscopic and analytical techniques to elucidate the stoichiometry, stability, and thermodynamics of the resulting complexes.

Spectrophotometric Investigations of Complex Formation and Stoichiometry

Spectrophotometry is a powerful tool for studying the formation of proton transfer complexes in solution. The interaction between a proton donor and a proton acceptor, such as a pyrimidine derivative, often leads to the formation of a new species with a distinct electronic absorption spectrum.

For instance, studies on the reaction of 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), a compound structurally similar to 4-methoxy-6-methylpyrimidine-2-carboxamide, with 2,6-dichloro-4-nitrophenol (B181596) (DCNP) in various polar solvents have demonstrated the formation of a new absorption band at higher wavelengths compared to the individual reactants. pharmacophorejournal.com This new band is attributed to the formation of a proton transfer complex. The stoichiometry of such complexes can be determined using methods like Job's method of continuous variations and photometric titrations. pharmacophorejournal.commdpi.com For the complex between ADMP and DCNP, a 1:1 stoichiometry was confirmed in solvents like methanol, ethanol, and acetonitrile, indicating that the molecular composition of the PT complex is independent of the solvent's polarity. pharmacophorejournal.com

Similarly, the interaction between 2-amino-4-methylpyridine (B118599) (2AMP) and DCNP also resulted in a stable 1:1 proton transfer complex, as confirmed by spectrophotometric methods. nih.gov The formation of these complexes is often accompanied by a noticeable color change, further indicating a chemical reaction involving proton transfer. mdpi.com

Thermodynamic and Kinetic Aspects of Proton Transfer Processes

The stability of proton transfer complexes can be quantified by determining their formation constants (KPT) and other thermodynamic parameters. The Benesi-Hildebrand equation is commonly employed to calculate the formation constant and molar absorptivity from spectrophotometric data. mdpi.com

In the study of the 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2,6-dichloro-4-nitrophenol (DCNP) system, the formation constant of the PT complex was determined in different solvents. pharmacophorejournal.com The absorbance of the complex was found to increase with an increasing concentration of the proton acceptor (ADMP), supporting the occurrence of a proton transfer interaction stabilized by hydrogen bonds. pharmacophorejournal.com The stability of these complexes is influenced by the acidity of the proton donor and the basicity of the proton acceptor. pharmacophorejournal.com

Kinetic studies reveal that the formation of such PT complexes can be time-dependent, with the absorbance of the complex stabilizing after a certain period, suggesting that the solutions should be allowed to equilibrate to ensure complete complex formation. pharmacophorejournal.com

Formation and Analysis of Hydrogen-Bonded Charge-Transfer (HB-CT) Complexes

Hydrogen-bonded charge-transfer (HB-CT) complexes are a class of molecular adducts where electron donor and acceptor molecules are held together by hydrogen bonds, and a partial transfer of electronic charge occurs from the donor to the acceptor.

Spectroscopic Characterization of HB-CT Interactions

The formation of HB-CT complexes can be thoroughly investigated using a combination of spectroscopic techniques. A study on the complex formed between 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and 2,5-dihydroxy-p-benzoquinone (DHBQ) provides a detailed example of such characterization. researchgate.netscispace.com

In solution (methanol), UV-Vis spectroscopy confirmed the formation of a 1:1 charge-transfer complex. researchgate.netscispace.com However, analysis of the solid complex, prepared by co-crystallization, revealed a 2:1 stoichiometry of [(AMMP)₂(DHBQ)]. researchgate.netscispace.com This difference highlights the influence of the physical state on the complex's composition.

Further characterization of the solid HB-CT complex using Fourier-transform infrared (FTIR) spectroscopy provides evidence for the interactions between the donor and acceptor. Changes in the vibrational frequencies of the functional groups, such as the amino and hydroxyl groups, confirm the formation of hydrogen bonds and charge transfer. researchgate.net ¹H NMR spectroscopy can also be used to probe the changes in the chemical environment of the protons upon complexation. pharmacophorejournal.comresearchgate.net

The following table summarizes the spectroscopic data for the HB-CT complex of AMMP and DHBQ:

Spectroscopic TechniqueObservationImplication
UV-Vis (in Methanol) New absorption bandFormation of a charge-transfer complex
Elemental Analysis (Solid) 2:1 ratio of AMMP to DHBQ[(AMMP)₂(DHBQ)] stoichiometry in the solid state
FTIR (Solid) Shifts in vibrational frequencies of NH₂ and OH groupsHydrogen bonding and charge transfer
¹H NMR (Solid) Changes in chemical shifts of protonsAltered electronic environment upon complexation

Implications for Supramolecular Assembly and Crystal Engineering

The ability of pyrimidine carboxamide derivatives to form directional hydrogen bonds and participate in π-π stacking interactions makes them excellent building blocks for supramolecular chemistry and crystal engineering. These non-covalent interactions can be utilized to construct well-defined, higher-order structures with specific topologies and functionalities.

The crystal structure of pyrimidine-2-carboxamide, for instance, reveals a network of intermolecular N-H···O hydrogen bonds that link the molecules into a helical chain motif. nih.gov Additionally, π-π stacking interactions are observed between the pyrimidine rings. nih.gov These interactions are fundamental in directing the self-assembly of the molecules in the solid state.

The understanding of these supramolecular interactions is crucial for the design of new crystalline materials with desired properties, such as specific packing arrangements or the inclusion of guest molecules.

Studies on Metal Complexation and Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the oxygen and nitrogen atoms of the carboxamide group in this compound make it a potential ligand for coordinating with metal ions. The study of these metal complexes is important for applications in catalysis, materials science, and medicinal chemistry.

Research on a related ligand, [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (MPB), synthesized from 2-aminopyrimidine (B69317) and 4-methoxybenzoyl isothiocyanate, demonstrates the coordination potential of such pyrimidine derivatives. rdd.edu.iq This ligand has been used to prepare complexes with various transition metals, including Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). rdd.edu.iq

Characterization of these complexes using techniques such as FTIR, UV-Vis spectroscopy, magnetic susceptibility measurements, and atomic absorption suggests an octahedral geometry for the general formula [M(MPB)₂Cl₂]. rdd.edu.iq The FTIR spectra of the complexes show shifts in the vibrational frequencies of the C=O, C=S, and pyrimidine ring nitrogen bands, indicating their involvement in coordination to the metal center. rdd.edu.iq

The following table summarizes the characterization of the metal complexes of the related ligand MPB:

Metal Ion (M²⁺)Proposed FormulaProposed Geometry
Cu, Mn, Co, Ni, Zn, Cd, Hg[M(MPB)₂Cl₂]Octahedral

These findings suggest that this compound would also likely form stable complexes with a variety of metal ions, acting as a bidentate or potentially a tridentate ligand.

Research on the Coordination Chemistry of this compound with Transition Metals is Not Currently Available in Public Scientific Literature.

A comprehensive review of scientific databases and literature reveals a significant gap in the documented research concerning the interaction and complexation chemistry of the specific compound this compound with transition metal ions. Despite extensive searches for data related to its binding properties and ligand transformations when coordinated with metals, no specific studies or detailed findings for this particular molecule could be identified.

The field of coordination chemistry extensively investigates how ligands—molecules that donate electrons—bind to a central metal atom to form a complex. This area of study is crucial for the development of new catalysts, materials, and therapeutic agents. Pyrimidine and carboxamide moieties are well-known functional groups that actively participate in forming complexes with a wide array of metal ions. However, the specific substitution pattern of a methoxy (B1213986) group at the 4-position and a methyl group at the 6-position of the pyrimidine ring, combined with a carboxamide group at the 2-position, appears to be a novel ligand system that has not yet been explored in the context of its coordination behavior with transition metals, or at least, the findings have not been published in accessible literature.

Searches for "this compound" and its derivatives in conjunction with terms such as "transition metal complexes," "coordination chemistry," "crystal structure," and "ligand binding" did not yield any relevant scholarly articles, communications, or conference proceedings. This indicates that the synthesis, structural characterization, and reactivity of its metal complexes remain uncharted territory in inorganic chemistry research.

Consequently, it is not possible to provide an article detailing the binding interactions with transition metal ions or any ligand transformations mediated by metal coordination for this compound, as per the requested outline. The absence of empirical data, including spectroscopic analysis, X-ray crystallography, and stability constant measurements, precludes any scientifically accurate discussion on these topics for the specified compound.

Further research would be necessary to synthesize and characterize complexes of this compound to elucidate its coordination modes, the electronic and structural effects of the methoxy and methyl substituents on the pyrimidine ring, and the potential for the carboxamide group to engage in various binding interactions with transition metal centers. Such studies would be a valuable addition to the field of coordination chemistry.

Biological and Biochemical Activity of 4 Methoxy 6 Methylpyrimidine 2 Carboxamide Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of the pyrimidine-4-carboxamide (B1289416) and related structures have been investigated for their ability to inhibit or modulate the activity of several enzymes, highlighting their potential as therapeutic agents.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD presents a promising strategy for modulating NAE levels and their associated physiological effects.

Research into pyrimidine-4-carboxamide derivatives has led to the identification of potent NAPE-PLD inhibitors. nih.govnih.gov A high-throughput screening campaign identified a hit compound that was subsequently optimized, leading to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.govnih.gov LEI-401, with an IC50 of 27 nM, demonstrated the ability to reduce NAE levels in the brains of mice. ximbio.com The structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamides revealed key structural features for potent inhibition. nih.govacs.org For instance, the conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.gov Furthermore, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine led to a tenfold increase in activity and reduced lipophilicity, culminating in the nanomolar potency of LEI-401. nih.gov

NAPE-PLD Inhibition by Pyrimidine-4-Carboxamide Derivatives

CompoundNAPE-PLD IC50 (nM)Reference
LEI-40127 ximbio.com

Modulation of S-Adenosylmethionine Decarboxylase

S-Adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. wikipedia.orgnih.gov This enzyme utilizes a pyruvoyl cofactor, generated through an autocatalytic cleavage of a proenzyme, to catalyze the decarboxylation of S-adenosylmethionine. psu.edunih.gov Due to its role in cell proliferation, AdoMetDC is a target for the development of anticancer and anti-trypanosomal agents. nih.govpsu.edu While various inhibitors of AdoMetDC have been developed, specific studies on the modulation of this enzyme by 4-Methoxy-6-methylpyrimidine-2-carboxamide derivatives are not extensively documented in the reviewed literature.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. nih.gov The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Derivatives of pyrimidine (B1678525) have been investigated as potential COX-2 inhibitors. Some studies have shown that the introduction of a 4-methoxy-substituted phenyl group can enhance the COX-2 inhibitory activity of certain heterocyclic scaffolds. nih.gov For example, in a series of pyrazole-thiohydantoin hybrids, the 4-methoxy-substituted derivatives displayed greater activity compared to their unsubstituted counterparts. nih.gov The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid moiety into their amide or ester derivatives has been shown to be a successful strategy for generating potent and selective COX-2 inhibitors. nih.gov For instance, certain indomethacin (B1671933) amides act as slow, tight-binding inhibitors of COX-2. nih.gov

COX-2 Inhibition Data for Selected Compounds

CompoundCOX-2 IC50 (µM)Reference
COX-2-IN-60.84 medchemexpress.com
Indomethacin Amide (7)0.009 nih.gov
Indomethacin Amide (19)0.04 nih.gov

Checkpoint Kinase (CHK1) Inhibition

Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway, leading to cell cycle arrest to allow for DNA repair. nih.govnih.gov The inhibition of CHK1 is a promising strategy to sensitize cancer cells to chemotherapy and radiation. nih.govresearchgate.net

Several small molecule inhibitors of CHK1 have been developed, some of which feature a pyrimidine scaffold. For example, PD0166285, a 6-aryl-pyrido[2,3-d]pyrimidine derivative, was identified as a nanomolar inhibitor of the related kinase WEE1 (IC50 = 24 nM). nih.gov While specific data on this compound derivatives as CHK1 inhibitors is limited, the broader class of pyrimidine-based compounds has shown promise. UCN-01 (7-hydroxystaurosporine) was one of the first CHK1 inhibitors studied, though it lacked specificity. nih.gov

CHK1 Inhibition by Selected Compounds

CompoundTargetIC50 (nM)Reference
PD0166285WEE124 nih.gov

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) and a primary target for antiretroviral therapy. researchwithnj.comnih.govmdpi.comyoutube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. researchwithnj.com

Pyridinone and pyrimidine derivatives have been explored as NNRTIs. nih.gov For instance, the pyridinone derivative L-696,229 was found to be a potent inhibitor of HIV-1 RT with IC50 values ranging from 20 to 200 nM, depending on the template sequence. nih.gov The inhibition was shown to be noncompetitive with respect to deoxynucleotide triphosphates. nih.gov While direct studies on this compound are not extensively detailed, the pyrimidine core is a known pharmacophore for HIV-1 RT inhibition. nih.gov

HIV-1 Reverse Transcriptase Inhibition

Compound Class/DerivativeTargetIC50 Range (nM)Reference
Pyridinone Derivative (L-696,229)HIV-1 RT20 - 200 nih.gov

Exploration of Other Enzyme and Receptor Interactions

The chemical scaffold of this compound and its derivatives suggests the potential for interaction with a variety of other enzymes and receptors. However, based on the reviewed literature, specific and detailed studies on the interaction of this particular class of compounds with other biological targets are not yet widely available. Further research is needed to fully elucidate the broader pharmacological profile of these derivatives.

Antimicrobial Activity Investigations

Derivatives of the this compound scaffold have been the subject of numerous studies to determine their efficacy against a variety of microbial pathogens. These investigations have unveiled promising antifungal, antibacterial, antiviral, and antitubercular properties.

Antifungal Properties

The antifungal potential of pyrimidine derivatives has been explored against several plant-pathogenic fungi. While specific data on this compound derivatives is limited, studies on structurally similar compounds provide valuable insights. For instance, certain pyrimidine derivatives have demonstrated notable activity against various fungal species.

A study on pyrimidine derivatives containing an amide moiety revealed significant antifungal activity against several pathogens. For example, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent activity against Phomopsis sp. with a half-maximal effective concentration (EC50) of 10.5 µg/mL, which was more potent than the commercial fungicide Pyrimethanil (B132214) (EC50 of 32.1 µg/mL).

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

Compound Target Fungus EC50 (µg/mL)
5o Phomopsis sp. 10.5
Pyrimethanil (Control) Phomopsis sp. 32.1

Antibacterial Properties

The antibacterial efficacy of pyrimidine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Research on 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT) demonstrated potent activity against clinically isolated strains of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for EDT against 48 clinical MRSA isolates ranged from 0.0313 to 0.125 µg/mL, indicating strong inhibitory potential. nih.gov In comparison, the widely used veterinary antibiotic tiamulin (B153960) fumarate (B1241708) showed MIC values ranging from 0.125 to 1 µg/mL against the same strains. nih.gov

Furthermore, a study on 1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenones showed very strong activity against selected strains of Gram-positive bacteria. researchgate.net

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Bacterial Strain MIC (µg/mL)
EDT MRSA (48 clinical isolates) 0.0313 - 0.125
Tiamulin fumarate MRSA (48 clinical isolates) 0.125 - 1

Antiviral Properties

Investigations into the antiviral properties of pyrimidine derivatives have shown promising results against a variety of viruses. Although specific studies on this compound derivatives are not extensively documented, research on related pyrimidine structures provides valuable data. For example, a study on arbidol (B144133) derivatives, which share some structural similarities, identified compounds with activity against SARS-CoV-2. researchgate.net The half-maximal effective concentration (EC50) values for some of these derivatives were determined, indicating their potential to inhibit viral replication. researchgate.net

In other research, certain pyrimidine derivatives were evaluated for their activity against various RNA viruses, with some compounds showing efficacy against human coronavirus 229E (HCoV-229E). growingscience.com The antiviral assays were based on the inhibition of virus-induced cytopathic effects. mdpi.com

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

Compound Class Virus EC50 (µM)
Arbidol Derivatives SARS-CoV-2 Varies by derivative
Pyrimido[4,5-d]pyrimidines HCoV-229E Varies by derivative

Antitubercular Activity

A significant area of research has been the investigation of pyrimidine carboxamide derivatives for their activity against Mycobacterium tuberculosis. A study focusing on 6-dialkylaminopyrimidine carboxamides identified several compounds with potent antitubercular activity. nih.govnih.gov These compounds were discovered through a high-throughput screening of a large compound library. nih.govnih.govresearchgate.netfigshare.com The minimum inhibitory concentration (MIC) of a lead compound from this series was found to be moderate, prompting further structure-activity relationship (SAR) studies to optimize potency. nih.govacs.org

The research indicated that the 6-dialkylaminopyrimidine carboxamide series of compounds possesses a novel mode of action, as they did not show cross-resistance with existing tuberculosis drugs. nih.gov

Table 4: Antitubercular Activity of a 6-Dialkylaminopyrimidine Carboxamide Hit Compound

Compound Series Target Organism MIC99 (µM)
6-Dialkylaminopyrimidine Carboxamide M. tuberculosis Moderate

Insecticidal Activity Profiling

Pyrimidine derivatives have been recognized for their potential as insecticides. researchgate.net Various studies have synthesized and evaluated different pyrimidine-based compounds for their toxicity against a range of insect pests.

For instance, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were tested against Aedes aegypti, the yellow fever mosquito. nih.gov One of the compounds, 4d , demonstrated relatively good activity, causing 70% mortality at a concentration of 2 µg/mL. nih.gov In another study, spiro pyrimidine derivatives were evaluated against Culex pipiens larvae, with compounds 2 , 3 , and 4 showing LC50 values of 21.73, 12.43, and 16.29 µg/mL, respectively. researchgate.net

Table 5: Insecticidal Activity of Selected Pyrimidine Derivatives

Compound Insect Species Activity Metric Value
4d Aedes aegypti % Mortality @ 2 µg/mL 70%
2 Culex pipiens (larvae) LC50 (µg/mL) 21.73
3 Culex pipiens (larvae) LC50 (µg/mL) 12.43
4 Culex pipiens (larvae) LC50 (µg/mL) 16.29

Interactions with Biological Macromolecules (e.g., DNA Binding Mechanisms)

The interaction of pyrimidine derivatives with biological macromolecules, particularly DNA, is a crucial aspect of their mechanism of action for some of their biological activities. Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have provided insights into their DNA binding properties. nih.gov

These studies revealed that compounds 10a and 10f likely interact with DNA through a combination of groove binding and partial intercalation. nih.gov The binding constants (Kb) for these compounds with calf thymus DNA (CT-DNA) were determined to be 4.44 × 10^6 M-1 and 4.59 × 10^6 M-1, respectively, indicating a high binding affinity. nih.gov While these values are slightly lower than that of the classic intercalator ethidium (B1194527) bromide, they fall within the range reported for intercalating molecules. nih.gov The slightly stronger binding of compound 10f was attributed to its larger planar aromatic structure. nih.gov

Table 6: DNA Binding Affinity of Selected Dihydrazone Pyrimidine Derivatives

Compound Binding Constant (Kb) with CT-DNA (M-1)
10a 4.44 × 10^6
10f 4.59 × 10^6

Future Directions and Advanced Research Perspectives for 4 Methoxy 6 Methylpyrimidine 2 Carboxamide

Rational Design and De Novo Synthesis of Next-Generation Pyrimidine (B1678525) Carboxamide Scaffolds

The strategic design and synthesis of new chemical entities are at the heart of discovering novel functionalities. For pyrimidine carboxamides, this involves modifying the core structure to enhance biological activity and selectivity. nih.gov

Rational Design: The process of rational drug design for pyrimidine carboxamides often begins with a known "hit" molecule. Structural modifications are then strategically made to the pyrimidine ring at its various positions (2, 4, 5, or 6) to create libraries of derivatives with potentially improved affinity for biological targets. nih.gov For instance, replacing a ketone group, which can be a metabolic liability, with a stable pyrimidine carboxamide moiety has been a successful strategy in developing inhibitors for enzymes like vanin-1. nih.govacs.org This approach, guided by co-crystal structures, allows for the optimization of potency and pharmacokinetic properties. nih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems is a key advantage in this process. nih.gov

De Novo Synthesis: De novo synthesis refers to the creation of complex molecules from simple precursors. microbenotes.com Traditional methods for pyrimidine synthesis often involve the condensation of 1,3-dicarbonyl compounds with amidines or urea (B33335) derivatives, such as in the Biginelli reaction. rsc.org However, these methods can require harsh conditions. rsc.org Modern approaches focus on more efficient and environmentally benign syntheses. Recent advancements include:

Microwave-assisted synthesis: This one-pot protocol can produce high yields of pyrimidines without the need for intermediate workups. mdpi.com

Metal- and additive-free cyclization: A novel method involves the [2+2+2] cyclization of vinyl thianthrenium salts with nitriles, which proceeds under mild conditions with broad substrate tolerance. rsc.org

Multi-component reactions: The use of catalysts allows for the solvent-free, three-component reaction of aldehydes, ketones, and amidines to form substituted pyrimidines. mdpi.com

These advanced synthetic routes provide access to a wider diversity of pyrimidine carboxamide scaffolds, enabling the exploration of new chemical space.

Table 1: Comparison of Synthesis Strategies for Pyrimidine Scaffolds

Synthesis StrategyDescriptionAdvantagesDisadvantages
Classical Condensation (e.g., Biginelli) Three-component reaction of an aldehyde, a β-ketoester, and urea. rsc.orgAtom economy, synthetic efficiency. rsc.orgOften requires harsh acid/base conditions, limited substituent tolerance. rsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction of components like formamide (B127407) and phosphorus oxychloride. mdpi.comHigh yields, eco-friendly, eliminates intermediate workups. mdpi.comRequires specialized equipment.
Metal-Free Cyclization Cyclization of vinyl salts with nitriles under mild conditions. rsc.orgSustainable, broad substrate tolerance, avoids metal catalysts. rsc.orgMay require specific starting materials (vinyl thianthrenium salts). rsc.org

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The pyrimidine carboxamide scaffold has demonstrated activity against a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

Known and Potential Targets: Pyrimidine derivatives have been successfully developed as inhibitors for various enzymes and receptors implicated in numerous diseases. orientjchem.org

Kinase Inhibitors: Many pyrimidine-based drugs, such as Imatinib and Dasatinib, target tyrosine kinases like Bcr-Abl, which are crucial in certain cancers. wikipedia.org The pyrimidine carboxamide group is a key structural feature in some of these inhibitors. wikipedia.org They are also investigated as inhibitors of VEGFR-2 for anti-angiogenesis therapy. wikipedia.org

Enzyme Inhibitors: Pyrimidine-5-carboxamides have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for metabolic diseases like type 2 diabetes. nih.gov Another target is vanin-1, an amidohydrolase involved in inflammation, which is inhibited by pyrimidine carboxamides. nih.govacs.org

Antimicrobial Targets: The pyrimidine core is central to drugs that target microbial enzymes, such as dihydrofolate synthase in bacteria. rsc.org

Target Validation: Identifying a potential biological target is only the first step. Validation confirms the target's role in the disease and its druggability. Biophysical and crystallographic methods are essential for this process. Techniques like Surface Plasmon Resonance (SPR) can confirm direct binding of a compound to its target protein and determine kinetic parameters like dissociation rates. acs.org X-ray crystallography provides high-resolution structural data of the compound bound to the target, revealing key interactions and guiding further optimization. nih.govacs.org For example, the co-crystal structure of a pyrimidine carboxamide with vanin-1 confirmed it as a competitive inhibitor and provided the structural basis for improving its properties. nih.gov

Table 2: Selected Biological Targets of Pyrimidine Carboxamide Derivatives

TargetTherapeutic AreaExample or FindingCitation
Bcr-Abl Tyrosine Kinase Cancer (Leukemia)Dasatinib, a Bcr-Abl inhibitor, features an aminopyrimidine and a carboxamide group. wikipedia.org
VEGFR-2 CancerPyrimidine derivatives are developed as multi-targeted tyrosine kinase inhibitors. wikipedia.org
Nicotinamide N-methyltransferase (NNMT) Diabetes, Metabolic SyndromeNovel pyrimidine-5-carboxamide compounds act as NNMT inhibitors. nih.gov
Vanin-1 InflammationPyrimidine carboxamides were developed as potent and orally bioavailable vanin-1 inhibitors. nih.govacs.org
Bacterial Type II Topoisomerase Infectious DiseasePyridothienopyrimidine derivatives have been designed as inhibitors. nih.gov

Exploration of Applications in Chemical Biology, Materials Science, and Agrochemicals

The versatility of the pyrimidine scaffold extends beyond pharmaceuticals into other scientific domains.

Chemical Biology: In chemical biology, molecules are used as tools to study biological systems. Pyrimidine derivatives can be developed as specific probes to investigate the function of proteins. For example, a potent and selective pyrimidine carboxamide inhibitor of vanin-1 served as a valuable probe to build confidence in this protein as a therapeutic target. nih.gov Radiolabeled pyrimidine derivatives, such as those containing Fluorine-18, can be used as PET (Positron Emission Tomography) radioligands to visualize and quantify targets like the P2X7 receptor in the brain. acs.org

Materials Science: Pyrimidine derivatives are being explored for their use in functional materials. Their ability to form structured molecular architectures through interactions with metal ions makes them interesting building blocks. mdpi.com Research has also been conducted on attaching pyrimidine molecules to gold substrates to create photoreactive surfaces and on their potential use as luminescent materials. mdpi.com Some derivatives have been investigated for their application in adsorbing heavy metals, which are environmental pollutants. novapublishers.com

Agrochemicals: Pyrimidine derivatives have a significant history in agriculture as potent fungicides and herbicides. nih.govwipo.int Compounds like cyprodinil (B131803) and pyrimethanil (B132214) are established commercial fungicides. nih.gov Ongoing research focuses on synthesizing novel pyrimidine derivatives to combat phytopathogenic fungi that have developed resistance to existing treatments. nih.gov Furthermore, certain pyrimidine derivatives containing a urea pharmacophore have been designed and tested for insecticidal activity against mosquito vectors like Aedes aegypti, suggesting a path toward new pest control agents. nih.gov

Integration of Advanced Computational Modeling and Artificial Intelligence in Pyrimidine Carboxamide Drug Discovery

Computational methods are revolutionizing the speed and efficiency of drug discovery. nih.govnih.gov

Computational Modeling: Structure-based drug design relies heavily on computational tools. Molecular docking simulations are used to predict how a molecule like 4-Methoxy-6-methylpyrimidine-2-carboxamide might bind to a protein's active site. nih.gov This allows for the rapid virtual screening of large libraries of compounds to prioritize those with the highest potential for activity. nih.gov Molecular dynamics simulations can then predict the stability of the compound within the binding pocket. nih.gov These computational approaches were instrumental in the optimization of pyrimidine carboxamide inhibitors of vanin-1 and in designing novel inhibitors for the main protease of SARS-CoV-2. nih.govnih.gov

Artificial Intelligence (AI): AI and machine learning are taking computational drug discovery a step further.

Generative AI: AI models can now design entirely new molecules (de novo drug design) that have never been synthesized before. nih.govstanford.edu For example, a model named SyntheMol was used to generate novel drug structures and the chemical recipes to make them, targeting antibiotic-resistant bacteria. stanford.edu

Predictive Models: Machine learning models, such as message-passing neural networks (MPNNs), can be trained on large datasets of molecules to predict their properties. databricks.com This includes predicting biological activity, toxicity, and other pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), which is crucial for identifying viable drug candidates. databricks.com This technology was famously used to discover Halicin, a structurally novel antibiotic. databricks.com The application of such AI tools to the pyrimidine carboxamide class could rapidly identify new leads for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-6-methylpyrimidine-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, halogenated pyrimidine intermediates may undergo nucleophilic substitution with methoxy groups, followed by carboxylation . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity and purity (often >90% as per HPLC) .

Q. How is the molecular structure of this compound analyzed experimentally?

  • Methodological Answer : X-ray crystallography and computational molecular modeling (e.g., density functional theory) are used to determine 3D conformations. Spectral data (NMR, IR) validate functional groups like the methoxy and carboxamide moieties . PubChem provides canonical SMILES and InChI keys for cross-referencing .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility is tested in DMSO, ethanol, and water via gradient dilution assays. Stability under varying pH (2–12) and temperatures (4–40°C) is monitored using UV-Vis spectroscopy and LC-MS to identify degradation products .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Advanced techniques include 2D NMR (COSY, NOESY) to confirm spin-spin coupling and deuterated solvent trials. Computational tools (e.g., Gaussian) simulate spectra for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Pd/C or enzymes for selective transformations .

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .

  • Flow chemistry : Continuous synthesis improves scalability and reduces byproducts .
    Table 1 summarizes yield improvements from iterative condition adjustments .

    Table 1 : Yield Optimization Strategies

    StepCondition AdjustmentYield IncreaseReference
    CyclizationCatalyst: Pd(OAc)₂ → Pd/C15% → 72%
    CarboxylationSolvent: THF → DMF50% → 85%

Q. What mechanistic hypotheses explain the compound’s biological activity, and how are they tested?

  • Methodological Answer : Hypothesized targets include kinases or DNA repair enzymes. Testing involves:

  • Molecular docking : AutoDock Vina predicts binding affinity to EGFR or PARP-1 .
  • Kinetic assays : Surface plasmon resonance (SPR) measures real-time enzyme inhibition .
  • Cell-based assays : IC₅₀ values in cancer lines (e.g., MCF-7) validate cytotoxicity .

Q. How do structural modifications (e.g., substituting methoxy with trifluoromethyl) alter bioactivity?

  • Methodological Answer : Comparative studies use SAR (structure-activity relationship) models. For example:

  • Trifluoromethyl substitution : Enhances metabolic stability (tested via microsomal assays) but reduces solubility .
  • Hydroxyl group introduction : Increases hydrogen-bonding potential, improving target affinity .

Contradiction and Data Analysis

Q. How can discrepancies in reported biological activity (e.g., IC₅₀ variations) be reconciled?

  • Methodological Answer : Variations stem from assay conditions (e.g., serum concentration, cell passage number). Standardization via OECD guidelines and meta-analysis of peer-reviewed data (e.g., PubMed) resolves conflicts .

Q. What analytical methods distinguish regioisomers or stereoisomers during synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide columns separates enantiomers. LC-MS/MS fragmentation patterns differentiate regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.